molecular formula C6H6N4O2 B587788 2-amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid CAS No. 146091-59-0

2-amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid

Cat. No.: B587788
CAS No.: 146091-59-0
M. Wt: 166.14
InChI Key: LVJUVMHLLXQAAP-UHFFFAOYSA-N
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Description

2-amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with amino, cyano, methyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction of 2-cyanoacetamide with formamide in the presence of a base can yield the imidazole ring system

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The cyano group can be reduced to an amine under appropriate conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imidazole derivatives with oxidized functional groups.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-cyano-1H-imidazole-5-carboxylic acid: Lacks the methyl group, offering different reactivity and properties.

    4-cyano-1-methyl-1H-imidazole-5-carboxylic acid: Lacks the amino group, affecting its biological activity.

    2-amino-1-methyl-1H-imidazole-5-carboxylic acid: Lacks the cyano group, altering its chemical reactivity.

Uniqueness

2-amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-5-cyano-3-methylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-10-4(5(11)12)3(2-7)9-6(10)8/h1H3,(H2,8,9)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJUVMHLLXQAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1N)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665297
Record name 2-Amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146091-59-0
Record name 2-Amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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